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Introduction

CREB-regulated transcription coactivator 2 (CRTC2), also known as TORC2, is a critical

coactivator of the cAMP response element-binding protein (CREB). It plays a pivotal role in

regulating gene expression in response to hormonal and metabolic signals. CRTC2 is a key

player in glucose and lipid metabolism, primarily through its control of gluconeogenesis in the

liver.[1][2][3] Its activity is tightly regulated by phosphorylation, which governs its subcellular

localization. In its dephosphorylated state, CRTC2 translocates to the nucleus, where it binds to

CREB and activates the transcription of target genes.[3][4] Lentiviral vectors provide a robust

and efficient method for stably modulating CRTC2 expression in a wide range of cell types,

including primary cells, making them an invaluable tool for studying its physiological and

pathological functions.[5] These application notes provide detailed protocols for the lentiviral-

mediated overexpression and knockdown of CRTC2, along with methods to assess its

functional effects.

CRTC2 Signaling Pathway
The activity of CRTC2 is primarily regulated by its phosphorylation status, which dictates its

localization and ability to co-activate CREB. Under basal or high-insulin conditions, kinases

such as AMP-activated protein kinase (AMPK) and salt-inducible kinases (SIKs) phosphorylate
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CRTC2 at key serine residues (e.g., Ser171).[6] This phosphorylation event creates a binding

site for 14-3-3 proteins, which sequester CRTC2 in the cytoplasm, preventing its nuclear entry

and transcriptional activity.

In response to stimuli that increase intracellular cyclic AMP (cAMP) levels, such as glucagon,

protein kinase A (PKA) is activated. PKA then phosphorylates and inhibits SIKs and AMPK,

leading to the dephosphorylation of CRTC2 by phosphatases like calcineurin.[3][4]

Dephosphorylated CRTC2 translocates to the nucleus, where it binds to the bZIP domain of

CREB. This interaction enhances the recruitment of other coactivators, such as CBP/p300, to

the promoters of CREB target genes, leading to their transcriptional activation. Key

downstream targets of the CRTC2/CREB complex include genes involved in gluconeogenesis,

such as G6Pase and PEPCK.[2][3]
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Caption: CRTC2 Signaling Pathway Diagram.

Experimental Protocols
Biosafety Precautions: Work with lentiviral vectors must be performed in a Biosafety Level 2

(BSL-2) facility, following all institutional and national safety guidelines.
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Protocol 1: Lentiviral-Mediated Overexpression of
CRTC2
This protocol describes the transduction of target cells with lentiviral particles to achieve stable

overexpression of CRTC2.

Materials:

Lentiviral vector encoding human CRTC2 (e.g., pLenti-C-mGFP-P2A-Puro-CRTC2, or similar

commercially available vectors). A constitutively active mutant (e.g., S171A) can also be

used.[2]

HEK293T cells (for lentivirus production)

Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

Transfection reagent (e.g., PEI, Lipofectamine 3000)

Target cells (e.g., HepG2, primary hepatocytes)

Complete culture medium

Polybrene or other transduction enhancers

Puromycin for selection

Phosphate-buffered saline (PBS)

0.45 µm filter

Procedure:

Part A: Lentivirus Production in HEK293T Cells

Day 1: Seed HEK293T Cells: Plate 4 x 10^6 HEK293T cells in a 10 cm dish in complete

medium without antibiotics. Cells should be ~70-80% confluent at the time of transfection.

Day 2: Transfection:
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Prepare a DNA mix of the CRTC2 overexpression plasmid, psPAX2, and pMD2.G in a

sterile tube.

In a separate tube, dilute the transfection reagent in serum-free medium according to the

manufacturer's instructions.

Combine the DNA mix and diluted transfection reagent, mix gently, and incubate at room

temperature for 15-20 minutes.

Add the transfection complex dropwise to the HEK293T cells.

Day 3: Change Medium: After 16-18 hours, carefully remove the transfection medium and

replace it with fresh complete medium.

Day 4-5: Harvest Viral Supernatant:

At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.

Filter the cleared supernatant through a 0.45 µm filter.

The viral supernatant can be used immediately or aliquoted and stored at -80°C. Avoid

repeated freeze-thaw cycles.

Part B: Transduction of Target Cells

Day 1: Seed Target Cells: Plate target cells in a 6-well plate at a density that will result in 50-

70% confluency on the day of transduction.[7]

Day 2: Transduction:

Thaw the lentiviral supernatant on ice.

Remove the culture medium from the target cells.

Add the desired volume of viral supernatant to the cells. The Multiplicity of Infection (MOI)

should be optimized for each cell type. A range of MOIs (e.g., 1, 5, 10) is recommended
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for initial experiments.

Add fresh complete medium containing a transduction enhancer (e.g., polybrene at a final

concentration of 4-8 µg/mL) to the desired final volume.[7]

Incubate the cells overnight.

Day 3: Change Medium: Remove the virus-containing medium and replace it with fresh

complete medium.

Day 5 onwards: Selection and Expansion:

After 48 hours post-transduction, begin selection by adding puromycin to the culture

medium. The optimal concentration of puromycin must be determined for each cell line by

generating a kill curve.

Replace the medium with fresh puromycin-containing medium every 2-3 days.

Once resistant colonies are established, expand the cells for subsequent analysis.

Protocol 2: Lentiviral-Mediated Knockdown of CRTC2
using shRNA
This protocol outlines the procedure for reducing endogenous CRTC2 expression using

lentiviral-delivered short hairpin RNA (shRNA).

Materials:

Lentiviral shRNA vector targeting human CRTC2 (e.g., pLKO.1-puro based vectors). It is

recommended to test multiple shRNA sequences to identify the most effective one.[8]

Non-targeting shRNA control vector.

All other materials as listed in Protocol 1.

Procedure:

Part A: Lentivirus Production
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Follow the same procedure as described in Protocol 1, Part A, using the CRTC2-shRNA

plasmid or the non-targeting control plasmid instead of the overexpression vector.

Part B: Transduction and Selection

Follow the same procedure as described in Protocol 1, Part B.

Part C: Validation of Knockdown

RNA Isolation and qRT-PCR:

Isolate total RNA from the stable cell lines (CRTC2-shRNA and non-targeting control).

Perform quantitative reverse transcription PCR (qRT-PCR) using primers specific for

CRTC2 and a housekeeping gene (e.g., GAPDH) to determine the knockdown efficiency

at the mRNA level.

Protein Lysate Preparation and Western Blot:

Prepare total protein lysates from the stable cell lines.

Perform Western blot analysis using an antibody specific for CRTC2 to confirm knockdown

at the protein level. Use an antibody against a loading control (e.g., β-actin or GAPDH) for

normalization.

Experimental Workflow for Studying CRTC2 Effects
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Caption: Experimental workflow for studying CRTC2 effects.
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Assays for Quantifying CRTC2 Effects
Gene Expression Analysis by qRT-PCR
Objective: To quantify the mRNA levels of CRTC2 and its known downstream target genes.

Protocol:

Isolate total RNA from transduced and control cells.

Synthesize cDNA using a reverse transcription kit.

Perform qPCR using SYBR Green or TaqMan probes for CRTC2, G6Pase, PEPCK, and a

housekeeping gene.

Calculate the relative gene expression using the ΔΔCt method.

Luciferase Reporter Assay for CREB Activity
Objective: To measure the transcriptional activity of the CREB/CRTC2 complex.[9]

Protocol:

Co-transfect cells with a firefly luciferase reporter plasmid containing a cAMP response

element (CRE-luc) and a Renilla luciferase control plasmid (for normalization).

After 24-48 hours, lyse the cells and measure firefly and Renilla luciferase activities using a

dual-luciferase assay system.[9][10]

Normalize the firefly luciferase activity to the Renilla luciferase activity.

Hepatic Glucose Output Assay
Objective: To measure the rate of glucose production from hepatocytes.

Protocol:

Plate transduced and control hepatocytes.
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Wash the cells with PBS and incubate in glucose production buffer (glucose-free DMEM

supplemented with gluconeogenic precursors like lactate and pyruvate).

Collect the medium at different time points.

Measure the glucose concentration in the collected medium using a glucose oxidase assay

kit.

Normalize the glucose output to the total protein content of the cells.

Data Presentation
Table 1: Quantitative Effects of CRTC2 Overexpression on Gene Expression and Metabolism

Parameter
Control (e.g.,
GFP Vector)

CRTC2
Overexpressio
n

Fold Change Reference

Gene Expression

(mRNA)

G6Pase 1.0 3.5 ± 0.4 3.5 [11]

PEPCK 1.0 2.8 ± 0.3 2.8 [11]

Metabolic Assays

Hepatic Glucose

Output (relative)
1.0 1.7 ± 0.2 1.7 [11]

Serum

Cholesterol

(mg/dL)

85 ± 7 125 ± 10 1.47 [12]

Reporter Assays

CRE-Luciferase

Activity (RLU)
1.0 4.2 ± 0.5 4.2 [11]

Data are presented as mean ± SEM and are hypothetical examples based on published

findings.
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Table 2: Quantitative Effects of CRTC2 Knockdown on Gene Expression

Parameter
Control (Non-
targeting
shRNA)

CRTC2
Knockdown
(shRNA)

% Reduction Reference

Gene Expression

(mRNA)

CRTC2 100% 25 ± 5% 75%

G6Pase 100% 40 ± 8% 60%

PEPCK 100% 55 ± 7% 45%

Protein Levels

CRTC2 Protein 100% <30% >70% [13]

Data are presented as mean ± SEM and are hypothetical examples based on published

findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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